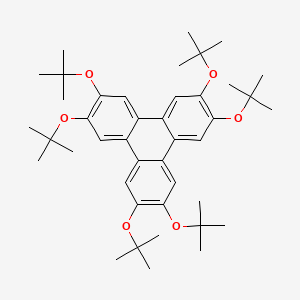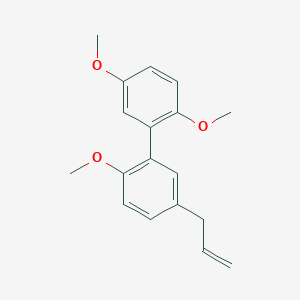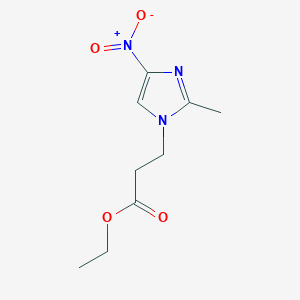
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-methyl-4-nitroimidazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Oxidation: The methyl group on the imidazole ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoate.
Substitution: 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid.
Oxidation: 3-(2-carboxy-4-nitro-1H-imidazol-1-yl)propanoate.
科学研究应用
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It serves as a probe for studying the biological activity of imidazole-containing compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to known drugs with antibacterial, antifungal, and antiviral properties.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
作用机制
The mechanism of action of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The imidazole ring can also interact with metal ions and other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as:
Metronidazole: An antibiotic and antiprotozoal medication.
Tinidazole: Used to treat various infections caused by protozoa and anaerobic bacteria.
Ornidazole: Another antiprotozoal and antibacterial agent.
These compounds share the imidazole core structure but differ in their substituents, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
126664-27-5 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
ethyl 3-(2-methyl-4-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O4/c1-3-16-9(13)4-5-11-6-8(12(14)15)10-7(11)2/h6H,3-5H2,1-2H3 |
InChI 键 |
HRWQGIHOXGZPQE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN1C=C(N=C1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


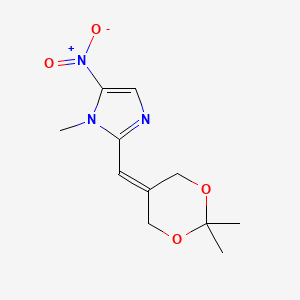

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
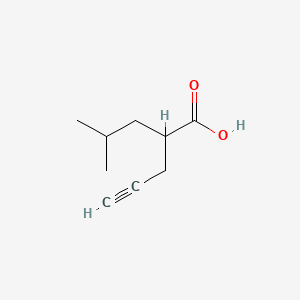
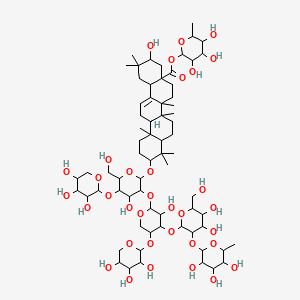
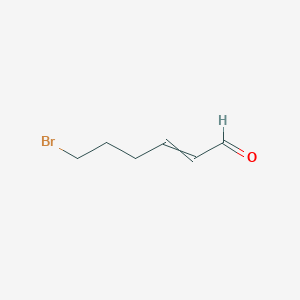

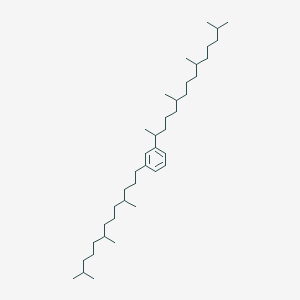
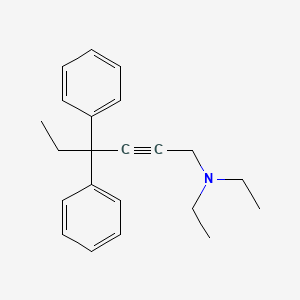
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)

